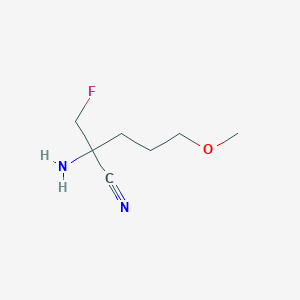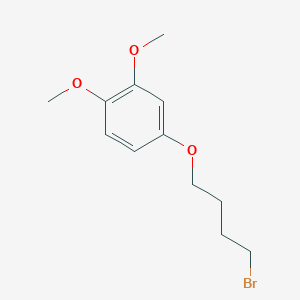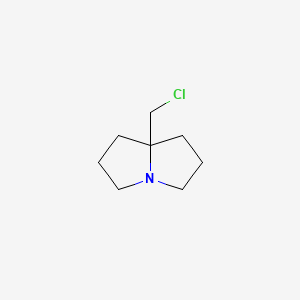
7a-(Chloromethyl)hexahydro-1H-pyrrolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7a-(Chloromethyl)-hexahydro-1H-pyrrolizine is a chemical compound that belongs to the class of pyrrolizines. Pyrrolizines are bicyclic structures containing a five-membered nitrogen-containing ring fused to a six-membered ring. The chloromethyl group attached to the 7a position of the hexahydro-1H-pyrrolizine structure adds unique chemical properties to this compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7a-(Chloromethyl)hexahydro-1H-pyrrolizine typically involves the chloromethylation of hexahydro-1H-pyrrolizine. One common method includes the reaction of hexahydro-1H-pyrrolizine with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) in a solvent like dichloromethane (CH2Cl2) at low temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of environmentally friendly catalysts and solvents is also considered to minimize environmental impact.
Types of Reactions:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The double bonds in the pyrrolizine ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted pyrrolizines with various functional groups depending on the nucleophile used.
- Oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
7a-(Chloromethyl)-hexahydro-1H-pyrrolizine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7a-(Chloromethyl)hexahydro-1H-pyrrolizine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
7a-(Bromomethyl)-hexahydro-1H-pyrrolizine: Similar structure but with a bromomethyl group instead of a chloromethyl group.
7a-(Hydroxymethyl)-hexahydro-1H-pyrrolizine: Contains a hydroxymethyl group, leading to different reactivity and applications.
7a-(Methoxymethyl)-hexahydro-1H-pyrrolizine: Features a methoxymethyl group, which can influence its chemical behavior.
Uniqueness: The presence of the chloromethyl group in 7a-(Chloromethyl)hexahydro-1H-pyrrolizine provides unique reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Fórmula molecular |
C8H14ClN |
|---|---|
Peso molecular |
159.65 g/mol |
Nombre IUPAC |
8-(chloromethyl)-1,2,3,5,6,7-hexahydropyrrolizine |
InChI |
InChI=1S/C8H14ClN/c9-7-8-3-1-5-10(8)6-2-4-8/h1-7H2 |
Clave InChI |
VYIFNDQTQKCAKZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCCN2C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[5-(5-formyl-2-thienyl)-4-methyl-2-thiazolyl]-](/img/structure/B8609701.png)
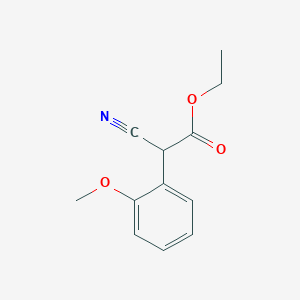
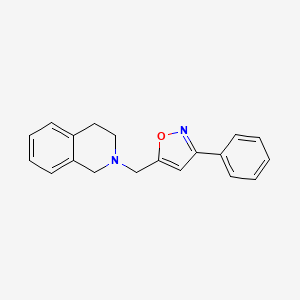
![Methyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B8609725.png)
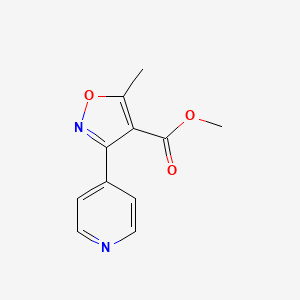
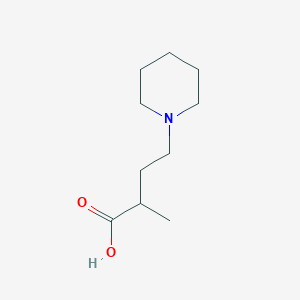
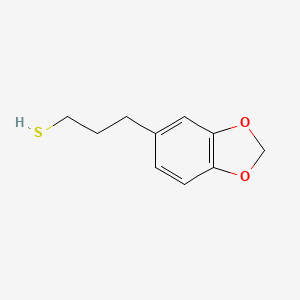
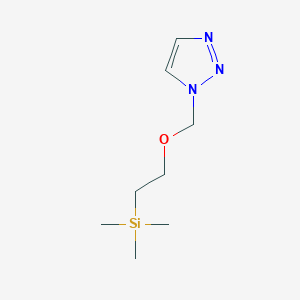
![2-[6-(4-Ethoxy-phenyl)-pyridin-3-yl]-N-(3-fluoro-benzyl)-acetamide](/img/structure/B8609758.png)
![5-(Tetrahydro-2H-thiopyran-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B8609760.png)
![1,5-Bis[4-(propan-2-yl)cyclohexyl]pentan-3-one](/img/structure/B8609768.png)
